molecular formula C34H38Br2O5 B157422 11,17-Bbbhb CAS No. 134513-15-8

11,17-Bbbhb

Katalognummer B157422
CAS-Nummer: 134513-15-8
Molekulargewicht: 686.5 g/mol
InChI-Schlüssel: DNJYQSYRCGUZKV-JEKDLXOTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

11,17-Bbbhb is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a type of steroid that has been synthesized through various methods and has shown promising results in various studies.

Wirkmechanismus

The mechanism of action of 11,17-Bbbhb is not fully understood, but studies suggest that it works by interacting with various receptors in the body. One of the main receptors that 11,17-Bbbhb interacts with is the androgen receptor, which is involved in the regulation of various physiological processes such as muscle growth and bone density. Additionally, 11,17-Bbbhb has been shown to interact with other receptors such as the estrogen receptor and the glucocorticoid receptor, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 11,17-Bbbhb has various biochemical and physiological effects on the body. It has been shown to increase muscle mass and strength, improve bone density, and reduce body fat. Additionally, it has been shown to have anti-inflammatory properties, which can be beneficial in the treatment of inflammatory diseases. Furthermore, 11,17-Bbbhb has been shown to have neuroprotective effects, which can be beneficial in the treatment of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 11,17-Bbbhb in lab experiments is its unique properties. This compound has shown promising results in various studies and has the potential to be used in the development of new drugs. Additionally, it is relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one of the limitations of using 11,17-Bbbhb in lab experiments is the lack of understanding of its mechanism of action. Additionally, more research is needed to determine the optimal dosage and duration of treatment.

Zukünftige Richtungen

There are several future directions for research on 11,17-Bbbhb. One area of research is the development of new drugs based on the properties of this compound. Additionally, more research is needed to determine the optimal dosage and duration of treatment. Furthermore, studies are needed to determine the long-term effects of 11,17-Bbbhb on the body and its potential for use in the treatment of various diseases. Lastly, more research is needed to understand the mechanism of action of 11,17-Bbbhb and its interactions with various receptors in the body.
Conclusion:
In conclusion, 11,17-Bbbhb is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound has shown promising results in various studies and has the potential to be used in the development of new drugs. Additionally, it has various biochemical and physiological effects on the body and has been shown to have potential applications in various scientific research fields. However, more research is needed to determine the optimal dosage and duration of treatment and to understand the mechanism of action of this compound.

Synthesemethoden

The synthesis of 11,17-Bbbhb can be achieved through various methods, including chemical synthesis and microbial transformation. Chemical synthesis involves the use of chemical reactions to create the compound, while microbial transformation involves the use of microorganisms to transform a precursor compound into 11,17-Bbbhb. The most common method of synthesis is chemical synthesis, which involves the use of starting materials such as androstenedione or dehydroepiandrosterone (DHEA) to produce 11,17-Bbbhb.

Wissenschaftliche Forschungsanwendungen

11,17-Bbbhb has shown potential applications in various scientific research fields, including cancer research, neuroprotection, and anti-inflammatory therapy. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects, which can be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 11,17-Bbbhb has anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Eigenschaften

CAS-Nummer

134513-15-8

Molekularformel

C34H38Br2O5

Molekulargewicht

686.5 g/mol

IUPAC-Name

[(2S,4R,9R,10R,13S)-2-(4-bromobenzoyl)oxy-10-hydroxy-5,5,9-trimethyl-13-tetracyclo[11.2.1.01,10.04,9]hexadec-14-enyl]methyl 4-bromobenzoate

InChI

InChI=1S/C34H38Br2O5/c1-30(2)13-4-14-31(3)26(30)19-27(41-29(38)23-7-11-25(36)12-8-23)33-17-15-32(20-33,16-18-34(31,33)39)21-40-28(37)22-5-9-24(35)10-6-22/h5-12,15,17,26-27,39H,4,13-14,16,18-21H2,1-3H3/t26-,27+,31-,32+,33?,34-/m1/s1

InChI-Schlüssel

DNJYQSYRCGUZKV-JEKDLXOTSA-N

Isomerische SMILES

C[C@@]12CCCC([C@H]1C[C@@H](C34[C@]2(CC[C@](C3)(C=C4)COC(=O)C5=CC=C(C=C5)Br)O)OC(=O)C6=CC=C(C=C6)Br)(C)C

SMILES

CC1(CCCC2(C1CC(C34C2(CCC(C3)(C=C4)COC(=O)C5=CC=C(C=C5)Br)O)OC(=O)C6=CC=C(C=C6)Br)C)C

Kanonische SMILES

CC1(CCCC2(C1CC(C34C2(CCC(C3)(C=C4)COC(=O)C5=CC=C(C=C5)Br)O)OC(=O)C6=CC=C(C=C6)Br)C)C

Synonyme

11 beta,17-bis(4-bromobenzoyloxy)-9 beta-hydroxy-ent-beyerene
11,17-BBBHB
11,17-bis(4-bromobenzoyloxy)-9-hydroxybeyerene

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.